4-Dodecylpyridine
Description
Academic Significance of 4-Dodecylpyridine in Materials and Supramolecular Science
This compound, identified by the IUPAC name this compound and possessing the molecular formula C₁₇H₂₉N with a molecular weight of approximately 247.4 g/mol , is a specific example of an alkylpyridine derivative. nih.govyorku.ca Its academic significance is particularly pronounced in its role as a molecular building block for creating more complex functional materials. Notably, this compound has been employed in the synthesis of advanced porphyrin derivatives. For instance, a porphyrin structure incorporating the 4-dodecylpyridyl moiety, referred to as C12 porphyrin, has been synthesized and investigated for its photophysical properties. umich.eduresearchgate.netresearchgate.net
These porphyrin-based compounds are of interest for applications such as photodynamic therapy (PDT), where their ability to generate reactive oxygen species, like singlet oxygen, upon light activation is crucial. The presence of the long dodecyl chain in this compound can influence these photophysical characteristics, including the efficiency of singlet oxygen production. umich.eduresearchgate.netresearchgate.net While direct, extensive applications of this compound in supramolecular chemistry are less documented in the immediate search results, pyridine (B92270) derivatives, in general, are fundamental to supramolecular chemistry. They participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination, which are essential for molecular self-assembly, host-guest chemistry, and the construction of ordered supramolecular architectures. The amphiphilic nature imparted by the dodecyl chain could potentially facilitate self-assembly or influence aggregation behavior in specific environments. sciencepublishinggroup.comwikipedia.orgnih.govmdpi.comuclouvain.be
Research Trajectories and Interdisciplinary Relevance of this compound Studies
Current research trajectories involving this compound are largely centered on its utility in synthetic chemistry for creating functional molecules with specific properties. A significant focus is on its incorporation into porphyrin structures for potential biomedical applications, particularly photodynamic therapy. Studies investigate the photophysical parameters of these porphyrin derivatives, with a particular emphasis on their singlet oxygen quantum yields, which are critical for therapeutic efficacy. umich.eduresearchgate.netresearchgate.net The influence of the alkyl chain length, such as the dodecyl chain in this compound, on these photophysical outcomes is a key area of exploration. researchgate.netmdpi.com
Furthermore, research is actively pursuing novel and efficient synthetic methodologies for the functionalization of alkylpyridines. Techniques such as palladium-catalyzed reactions and strategies involving "soft-enolization" are being developed to enable more precise and selective modifications of the pyridine core. yorku.canih.gov The interdisciplinary relevance of this compound is evident in its bridging of organic synthesis, photochemistry, materials science, and potential biomedical applications. Its role as a component in photosensitizers for PDT exemplifies this interdisciplinary connection. umich.eduresearchgate.netresearchgate.net The broader impact of pyridine derivatives across medicinal chemistry, agrochemicals, and advanced materials underscores the wide-ranging scientific and technological importance of compounds like this compound. nih.govjchemrev.comorganic-chemistry.orgmarketresearchfuture.comglobalgrowthinsights.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-dodecylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18-16-14-17/h13-16H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZKYRYEWBZUTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Data Tables
Regioselective Synthesis of this compound Scaffolds
Achieving regioselective introduction of the dodecyl chain at the 4-position of the pyridine (B92270) ring is a critical aspect of its synthesis. Various methodologies have been developed to ensure this specificity, often involving pre-functionalized pyridines or directed alkylation.
The introduction of the dodecyl chain onto the pyridine core typically involves C-C bond formation. Common strategies include cross-coupling reactions and nucleophilic additions. For instance, methods involving Grignard reagents or organolithium species reacting with 4-halopyridines are well-established. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, employing dodecyl-containing organometallic reagents with 4-halopyridines, are also effective. rsc.orgresearchgate.net Research into these mechanisms often focuses on the role of catalysts, ligands, and reaction intermediates, such as alkylidene dihydropyridine (B1217469) intermediates, which can be formed through deprotonation of activated pyridine derivatives. nih.govnsf.gov These intermediates are crucial for directing nucleophilic attack or subsequent transformations to the desired positions. For example, the mechanism for the direct C-4 selective alkylation of pyridines using cobalt catalysis involves hydrometalation of olefins by metal hydride species, leading to alkyl metal species that act as nucleophiles. u-tokyo.ac.jp
Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. This involves fine-tuning parameters such as temperature, solvent, catalyst loading, reaction time, and the stoichiometry of reagents. For instance, in some palladium-catalyzed cross-coupling reactions, careful selection of ligands and bases can significantly influence the reaction outcome. rsc.org Studies have shown that specific solvent systems and reaction temperatures can promote regioselectivity and minimize side reactions, such as over-alkylation or isomerization. rsc.orgu-tokyo.ac.jp The use of additives, like DMAP, has also been reported to accelerate reactions and improve yields in certain sulfonylation reactions involving 4-alkylpyridines. nsf.gov
Table 1: Representative Reaction Conditions for this compound Synthesis
| Reaction Type/Reagents | Catalyst/Conditions | Solvent | Temperature | Yield | Reference |
| Grignard Reaction (e.g., 4-halopyridine + C12H25MgBr) | Not specified (modified procedure) | THF | Room Temp. | N/A | rsc.org |
| Cobalt-Catalyzed Alkylation | CoBr2, LiBEt3H (20-30 mol %), Et3B (20 mol %) | N/A | N/A | 60-97% | u-tokyo.ac.jp |
| N-Sulfonylation of 4-alkylpyridines | Aryl sulfonyl chlorides, Et3N, catalytic DMAP | CHCl3 | N/A | High | nsf.gov |
Note: Yields are reported where specified in the source. Specific reaction conditions for all methods may vary.
Synthesis of Functionalized this compound Derivatives
Beyond the synthesis of the parent this compound, significant efforts are directed towards creating functionalized derivatives, which involves modifying either the pyridine ring or the dodecyl chain.
Functionalization of the pyridine ring can include N-oxidation, electrophilic aromatic substitution (though challenging due to the electron-deficient nature of pyridine), or nucleophilic attack on activated pyridine derivatives. The dodecyl chain offers opportunities for modifications such as oxidation of terminal or internal carbons, halogenation, or the introduction of other functional groups. For example, research has explored the functionalization of the picolyl position (the carbon adjacent to the pyridine ring) of 4-alkylpyridines through palladium-catalyzed allylation reactions, proceeding via alkylidene dihydropyridine intermediates. nih.gov The dodecyl chain itself can be modified, as seen in the synthesis of acridone (B373769) derivatives where a dodecyl pyridine chain is decorated by N-bromosuccinimide reagent. mdpi.comcolab.ws
Modern synthetic chemistry heavily relies on catalytic methods to develop novel and efficient pathways. Transition metal catalysis, particularly using palladium and nickel, plays a crucial role in C-C bond formation and other transformations for creating functionalized pyridine derivatives. researchgate.netchim.it For instance, nickel/Lewis acid cooperative catalysis has been employed for the direct C-4 selective addition of pyridine across alkenes and alkynes to yield 4-alkylpyridines. researchgate.net Palladium-catalyzed cross-coupling reactions are widely used for attaching various groups to the pyridine ring, often starting from halogenated pyridines. rsc.orgmdpi.comacs.org Furthermore, catalytic asymmetric synthesis is an active area, aiming to produce chiral pyridine derivatives with high enantioselectivity. chim.it
Advanced Purification Techniques and Compound Isolation
Effective purification is essential to obtain pure this compound and its derivatives. Standard techniques include column chromatography, often using silica (B1680970) gel with various solvent systems (e.g., cyclohexane/CH2Cl2, cyclohexane/EtOAc). rsc.org Recrystallization or precipitation from appropriate solvents is also employed for solid products. acs.org For compounds with specific properties, techniques like distillation or preparative High-Performance Liquid Chromatography (HPLC) might be necessary. researchgate.net The isolation process typically involves extraction, drying of organic layers, and subsequent chromatographic separation to remove unreacted starting materials, by-products, and catalysts. rsc.org The choice of purification method depends on the polarity, volatility, and stability of the target compound.
Table 2: Common Purification Techniques for Pyridine Derivatives
| Technique | Principle | Application Example | Reference |
| Column Chromatography | Separation based on differential adsorption to a stationary phase. | Isolation of this compound and its derivatives. | rsc.orgnsf.gov |
| Recrystallization | Purification of solid compounds by dissolving in a hot solvent and cooling. | Purification of ionic liquid crystalline derivatives. | acs.org |
| Extraction | Partitioning of a compound between two immiscible liquid phases. | Initial isolation from reaction mixtures. | rsc.org |
| Distillation | Separation based on differences in boiling points. | Potential for volatile pyridine derivatives. | N/A |
| Preparative HPLC | High-resolution separation based on differential partitioning between phases. | For complex mixtures or high purity requirements. | researchgate.net |
In Depth Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Detailed Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each nucleus.
The ¹H NMR spectrum of 4-dodecylpyridine, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the protons of the pyridine (B92270) ring and the dodecyl chain. The pyridine ring protons appear as characteristic doublets of doublets (dd) in the aromatic region. The dodecyl chain exhibits signals indicative of methylene (B1212753) (CH₂) and terminal methyl (CH₃) groups, with the methylene groups adjacent to the pyridine ring showing a triplet (t) at a higher chemical shift due to their proximity to the electron-withdrawing pyridine ring, followed by a series of multiplets (m) for the remaining alkyl chain protons.
The ¹³C NMR spectrum complements this by identifying the unique carbon environments. The pyridine ring carbons resonate in the aromatic region, with distinct signals for the carbons adjacent to the nitrogen and those further away. The dodecyl chain carbons are observed as aliphatic signals, with the carbon directly attached to the pyridine ring appearing at a higher chemical shift, followed by a series of signals for the methylene carbons, and a final signal for the terminal methyl carbon.
| Assignment | Multiplicity | Chemical Shift (δ, ppm) | Number of Protons | Reference |
| Pyridine H-2,6 | dd | 8.48 | 2H | rsc.org |
| Pyridine H-3,5 | dd | 7.10 | 2H | rsc.org |
| α-CH₂ (next to pyridine) | t | 2.60 | 2H | rsc.org |
| β-CH₂ | m | 1.56–1.69 | 2H | rsc.org |
| Alkyl chain (CH₂) | m | 1.19–1.39 | 18H | rsc.org |
| Terminal CH₃ | t | 0.88 | 3H | rsc.org |
Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Carbon Type | Chemical Shift (δ, ppm) | Reference |
| Pyridine C-2,6 | 151.9 | rsc.org |
| Pyridine C-4 | 149.7 | rsc.org |
| Pyridine C-3,5 | 124.0 | rsc.org |
| α-CH₂ (next to pyridine) | 35.4 | rsc.org |
| β-CH₂ | 30.4 | rsc.org |
| Alkyl chain (CH₂) | 29.7, 29.6, 29.5, 29.4, 29.3 | rsc.org |
| Alkyl chain (CH₂, second from end) | 27.0 | rsc.org |
| Alkyl chain (CH₂, near end) | 22.8 | rsc.org |
| Terminal CH₃ | 14.2 | rsc.org |
Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is crucial for determining the molecular weight and providing information about the elemental composition and fragmentation pathways of a molecule. High-resolution mass spectrometry (HRMS) can accurately determine the mass-to-charge ratio (m/z) of the molecular ion, allowing for the confirmation of the molecular formula.
For this compound, HRMS (ESI+) has provided a calculated m/z of 248.2373 for the molecular ion [M]⁺, with an observed value of 248.2371, confirming its formula as C₁₇H₂₉N rsc.orgnih.gov. Electron ionization (EI) mass spectrometry, a common technique, bombards molecules with high-energy electrons, leading to ionization and often fragmentation. The fragmentation pattern, consisting of various fragment ions and their relative abundances, provides characteristic "fingerprints" that aid in structural identification. While specific fragmentation pathways for this compound are not detailed in the provided literature, general principles suggest cleavage of the dodecyl chain at various points, potentially yielding ions related to the pyridine ring and alkyl fragments weebly.comlibretexts.orgiitd.ac.inslideshare.net.
| Ion Type | Formula/Assignment | m/z (Calculated) | m/z (Found) | Ionization Method | Reference |
| Molecular Ion | C₁₇H₃₀N [M]⁺ | 248.2373 | 248.2371 | ESI+ | rsc.org |
Table 3: High-Resolution Mass Spectrometry Data for this compound
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes molecular vibrations, which are highly sensitive to the types of chemical bonds and functional groups present.
FT-IR spectroscopy is used to identify characteristic functional groups. For this compound, the spectrum would typically show strong absorption bands corresponding to the C-H stretching vibrations of the aliphatic dodecyl chain (around 2954, 2918, and 2850 cm⁻¹) scispace.comresearchgate.net. The pyridine ring would contribute characteristic absorptions, including C-H stretching in the aromatic region (3100-3000 cm⁻¹) libretexts.org, C=N and C=C stretching vibrations within the ring (around 1635 cm⁻¹ and 1600-1400 cm⁻¹, respectively) scispace.comresearchgate.netlibretexts.org, and C-H bending modes (out-of-plane, 900-675 cm⁻¹) which can offer clues about the substitution pattern on the pyridine ring libretexts.org.
Raman spectroscopy, which is based on inelastic scattering of light by molecular vibrations, provides complementary information. It is particularly useful for identifying vibrations of symmetric bonds and ring structures. While specific Raman spectra for this compound were not detailed in the provided search results, Raman spectroscopy is generally employed to study vibrational modes, chemical fingerprinting, and structural characterization of molecules, including aromatic systems like pyridine researchgate.netresearchgate.netrenishaw.comanton-paar.com.
| Functional Group / Bond | Characteristic Wavenumber (cm⁻¹) | Notes | Reference |
| C-H Stretch (Aliphatic) | 2954, 2918, 2850 | From the dodecyl chain | scispace.com, researchgate.net |
| C-H Stretch (Aromatic) | 3100-3000 | Pyridine ring C-H | libretexts.org |
| C=N Stretch | ~1635 | Pyridine ring | scispace.com, researchgate.net |
| C=C Stretch (in-ring) | 1600-1585, 1500-1400 | Pyridine ring | researchgate.net, libretexts.org |
| C-H Bend (Aromatic, out-of-plane) | 900-675 | Can indicate substitution pattern on ring | libretexts.org |
Table 4: Characteristic FT-IR Absorption Bands for this compound
X-ray Crystallography for Solid-State Molecular and Supramolecular Structures
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in crystalline solids, providing precise bond lengths, bond angles, and molecular conformations. It also reveals how molecules pack together in the crystal lattice, offering insights into intermolecular interactions such as hydrogen bonding and π-π stacking, which define the supramolecular architecture.
While specific X-ray crystallography data for crystalline this compound was not found in the provided search results, this technique is routinely applied to similar pyridine derivatives and long-chain alkyl-substituted aromatics redalyc.orgmdpi.comchemrxiv.orgajchem-a.com. Such studies typically reveal the planarity or deviation from planarity of the pyridine ring and the conformation of the alkyl chain in the solid state. The long alkyl chain can influence crystal packing, potentially leading to lamellar or other ordered structures.
Advanced Photophysical Spectroscopy (e.g., UV-Vis, Fluorescence) for Electronic Structure Probing
Photophysical techniques, particularly UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, are instrumental in understanding the electronic transitions and excited-state properties of molecules.
UV-Vis spectroscopy probes electronic transitions, typically π → π* and n → π* transitions, which are characteristic of conjugated systems like the pyridine ring. For this compound, absorption bands are expected in the UV region, influenced by the electronic structure of the pyridine moiety libretexts.orgresearchgate.netmsu.edu. The dodecyl chain, being saturated, has minimal impact on the electronic transitions of the aromatic ring itself but can influence solubility and aggregation behavior, which in turn can affect spectral features. Studies on related pyridine derivatives show absorption bands in the range of 250-390 nm attributed to these electronic transitions researchgate.net.
Fluorescence spectroscopy investigates the emission of light from excited electronic states. While direct fluorescence data for this compound was not found, the pyridine ring system can exhibit fluorescence under certain conditions, though it is often less efficient than in more extended conjugated systems. The dodecyl chain might influence fluorescence through aggregation-caused quenching or by affecting the microenvironment. Dodecylpyridinium salts, which are cationic surfactants, have been noted for their use in fluorescence-based applications lookchem.com.
Compound List
this compound
Coordination Chemistry and Metallosupramolecular Systems
Ligand Properties of 4-Dodecylpyridine in Metal Complexation
As a pyridine (B92270) derivative, this compound acts as a Lewis base, donating its nitrogen lone pair to Lewis acidic metal centers wikipedia.orgnih.gov. The electronic properties of the pyridine ring are largely retained, allowing it to engage in typical metal-ligand interactions. The dodecyl chain's primary influence is expected to be steric and related to solubility.
Investigation of Coordination Modes and Geometric Preferences
Pyridine ligands typically coordinate to metal ions through the nitrogen atom, acting as a monodentate ligand wikipedia.orgjscimedcentral.com. This coordination can lead to various geometries depending on the metal ion's electronic configuration, oxidation state, and the presence of other ligands. Common coordination numbers for transition metals include two, four, and six, leading to geometries such as linear, tetrahedral, square planar, and octahedral libretexts.orglibretexts.orglibretexts.orgncert.nic.inopenstax.org.
Specific research findings detailing the precise coordination modes and geometric preferences of this compound with various metal ions are not extensively detailed in the provided search results. However, based on general principles, it would likely form complexes with coordination numbers and geometries typical for monodentate N-donor ligands, with the dodecyl chain influencing packing and solubility.
Thermodynamic and Kinetic Aspects of Metal-Ligand Interactions
The thermodynamic stability of a metal complex refers to the extent to which it is formed at equilibrium, often quantified by stability constants (K) or formation constants researchgate.netgcnayanangal.comvpscience.org. These constants reflect the strength of the metal-ligand bond and are influenced by factors such as the charge density of the metal ion, the basicity and steric properties of the ligand, and the chelate effect (for polydentate ligands) gcnayanangal.com. Kinetic stability, on the other hand, relates to the rate at which a complex undergoes ligand substitution reactions, categorizing complexes as labile (fast substitution) or inert (slow substitution) researchgate.netvpscience.orglibretexts.org.
While specific thermodynamic (e.g., stability constants) or kinetic (e.g., rate constants for formation or dissociation) data for this compound complexes are not explicitly provided in the search results, it is understood that pyridine ligands generally form stable complexes with many transition metals due to favorable electronic interactions and the basicity of the nitrogen atom wikipedia.orggcnayanangal.com. The dodecyl chain's influence on these aspects would likely be indirect, primarily through steric effects that might slightly alter bond distances or angles, or by influencing the solvation shell around the complex, which can affect reaction rates researchgate.netlibretexts.org.
Synthesis and Characterization of Metal-4-Dodecylpyridine Complexes
The synthesis of metal complexes involving pyridine ligands typically involves the reaction of a metal salt with the pyridine derivative in a suitable solvent. Characterization relies on a suite of analytical techniques to confirm the formation of the complex and elucidate its structure.
Structural Elucidation of Novel Coordination Compounds
Structural characterization of metal complexes commonly employs techniques such as X-ray diffraction, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Visible (UV-Vis) spectroscopy jscimedcentral.comwalshmedicalmedia.comajol.infochemmethod.comnih.govmdpi.com.
Specific reports detailing the synthesis and structural elucidation of novel coordination compounds featuring this compound as a ligand were not found in the provided search results. However, analogous studies on other alkylpyridines would likely follow these general characterization protocols.
Electrochemical Behavior of Metal-4-Dodecylpyridine Complexes
The electrochemical behavior of metal complexes is often investigated using techniques like cyclic voltammetry (CV) najah.edubiointerfaceresearch.comresearchgate.netsathyabama.ac.inunlp.edu.ar. CV allows for the determination of redox potentials associated with the metal center and/or the ligands, providing insights into the electronic structure and oxidation state stability of the complex.
While specific electrochemical studies on metal complexes of this compound were not detailed in the provided search results, it is expected that such complexes would exhibit redox activity characteristic of the coordinated metal ion. The dodecyl chain, being electrochemically inert, would primarily influence the solubility of the complex in electrochemical media and potentially affect the electron transfer kinetics at the electrode surface due to its hydrophobic nature and potential to influence the double-layer structure.
Catalytic Applications of this compound-Based Metal Complexes
Transition metal complexes are widely employed as catalysts in various organic transformations, including oxidation, reduction, polymerization, and cross-coupling reactions libretexts.orgnih.govias.ac.incas.orgmdpi.com. The catalytic activity is often attributed to the metal center's ability to activate substrates, facilitate electron transfer, or stabilize reactive intermediates. Ligands play a crucial role in tuning the electronic and steric environment of the metal, thereby influencing catalytic activity, selectivity, and stability nih.govcas.orgmdpi.com.
This compound, as a pyridine-based ligand, could potentially be incorporated into catalytic systems. The dodecyl tail's amphiphilic nature might be particularly useful in:
Design Principles for Homogeneous and Heterogeneous Catalysts
The design of effective homogeneous and heterogeneous catalysts often relies on the precise tuning of metal-ligand interactions and the surrounding chemical environment. This compound offers distinct advantages stemming from its bifunctional nature.
Role of the Pyridine Moiety: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, enabling it to act as a Lewis base and coordinate strongly to a variety of transition metal ions. This coordination is fundamental to forming catalytically active metal complexes. Pyridine-based ligands are widely employed in homogeneous catalysis, influencing the electronic and steric properties of the metal center, which in turn dictates catalytic activity, selectivity, and stability. For instance, pyridine derivatives are known to stabilize various oxidation states of metals and participate in electron transfer processes crucial for many catalytic cycles libretexts.orglibretexts.org.
Role of the Dodecyl Chain: The long dodecyl chain imparts significant lipophilicity to the molecule. In homogeneous catalysis, this enhanced solubility in non-polar organic solvents is critical, allowing for the preparation of soluble, well-defined catalytic species that can operate efficiently in a range of reaction media mdpi.comnih.gov. Furthermore, the dodecyl chain can promote self-assembly phenomena. In solution, these molecules can aggregate into micelles or liquid crystalline phases, potentially creating localized hydrophobic microenvironments that can influence substrate solubility, reaction rates, and selectivity. For heterogeneous catalysis, the dodecyl chain can be leveraged for anchoring the pyridine ligand to solid supports, either through hydrophobic interactions or by functionalizing the support to interact with the alkyl chain. Alternatively, the pyridine nitrogen can coordinate to metal nanoparticles or active sites immobilized on a support, with the dodecyl chain potentially modifying the surface properties, creating specific pore environments, or influencing the accessibility of reactants to the active site.
Metallosupramolecular Systems: The combination of a metal-binding pyridine headgroup and a long alkyl tail makes this compound a suitable component for constructing metallosupramolecular architectures. These systems can self-assemble into ordered structures such as organogels or liquid crystals, driven by coordination bonds and van der Waals forces. Such supramolecular assemblies can serve as matrices for immobilizing homogeneous catalysts, effectively bridging the gap between homogeneous and heterogeneous catalysis by providing a defined, yet dynamic, catalytic environment. The dodecyl chains contribute to the structural integrity and solubility of these assemblies in organic media.
Illustrative Data Table 1: General Principles of Ligand Design with Pyridine and Alkyl Chains
| Ligand Feature | Function in Coordination Chemistry | Role in Homogeneous Catalysis | Role in Heterogeneous Catalysis |
| Pyridine Ring | Lewis basic nitrogen atom for metal coordination; pi-system for electronic interactions. | Forms active metal complexes; influences electronic/steric properties of catalyst. | Can be immobilized on solid supports via the nitrogen atom or functionalized groups. |
| Dodecyl Chain | Hydrophobic tail, influences solubility, potential for self-assembly/micelle formation. | Enhances solubility in organic media; can create catalytic microenvironments. | Can modify surface properties, aid in anchoring, or form hydrophobic pockets on supports. |
| This compound (Combined) | Dual functionality: metal binding via pyridine, solubility/assembly via dodecyl chain. | Enables soluble catalysts in non-polar solvents; can facilitate supramolecular catalyst assembly. | Potential for anchoring via pyridine to metal nanoparticles or functionalized supports; dodecyl chain could influence surface interactions or pore environments. |
Mechanistic Studies of Catalytic Transformations
Understanding the detailed mechanisms by which catalysts operate is crucial for optimizing their performance and designing new catalytic systems. The structural attributes of this compound provide specific avenues for mechanistic investigation in catalytic transformations.
General Mechanistic Considerations: Catalytic cycles typically involve several key steps, including the coordination of reactants to the metal center, activation of chemical bonds, formation of intermediates, and product release. In homogeneous catalysis, the ligand plays a critical role in stabilizing active intermediates and influencing the electronic environment of the metal. For heterogeneous catalysis, the nature of the active site, its interaction with the support, and the diffusion of reactants and products are paramount.
Influence of this compound: The pyridine nitrogen of this compound can directly influence the catalytic cycle by coordinating to the metal center. This coordination can stabilize specific metal oxidation states or geometries required for catalysis, as seen with other pyridine-based ligands mdpi.comnih.gov. The electronic donation from the pyridine nitrogen can tune the electron density at the metal, affecting its reactivity towards substrates.
The dodecyl chain, while not directly involved in metal coordination, can significantly impact the reaction environment and mechanistic pathways. Its hydrophobic nature can dictate the solubility of the catalyst complex, influencing whether the reaction proceeds in a homogeneous phase or at an interface. In cases where this compound-based ligands are part of self-assembled structures (e.g., micelles or organogels), the dodecyl chains define the internal environment of these nanoreactors, potentially concentrating reactants or stabilizing transition states through specific solvation effects uni-regensburg.de. Mechanistic studies might explore how the aggregation state of the catalyst, dictated by the dodecyl chain, affects turnover frequency or selectivity. Furthermore, the steric bulk of the dodecyl chain near the metal center can influence substrate approach, potentially leading to stereoselective transformations.
Illustrative Data Table 2: Hypothetical Mechanistic Influences of this compound
| Mechanistic Aspect | Influence of Pyridine Nitrogen | Influence of Dodecyl Chain |
| Metal-Ligand Binding | Provides a strong coordination site, influencing metal oxidation state and geometry. | Steric bulk near the metal center can influence substrate approach and selectivity. |
| Substrate Activation | Can participate in electron transfer or stabilize reactive intermediates. | Can create a hydrophobic pocket around the active site, favoring non-polar substrates. |
| Intermediate Stability | Stabilizes metal centers, potentially preventing decomposition or aggregation. | May influence the aggregation state of the catalyst, affecting reaction pathways. |
| Reaction Environment | Modulates electronic density at the metal center, affecting substrate binding affinity. | Determines solubility and can lead to self-assembly (e.g., micelles, organogels), creating specialized reaction media. |
| Catalyst Recovery/Immobilization | Direct coordination can anchor catalyst to specific sites on a support. | Facilitates solubility in organic solvents for homogeneous systems; can aid in anchoring to hydrophobic supports or forming self-assembled layers. |
Self Assembly and Supramolecular Architectures of 4 Dodecylpyridine
Micellar Formation and Solution-Phase Aggregation Behavior
4-Dodecylpyridine, an amphiphilic molecule, possesses a polar pyridine (B92270) head group and a nonpolar 12-carbon alkyl (dodecyl) tail. This dual nature drives its self-assembly in aqueous solutions to form organized aggregates, most notably micelles. This process is a spontaneous strategy to minimize the unfavorable interactions between the hydrophobic tails and water molecules. In an aqueous environment, the molecules arrange themselves to shield their hydrophobic dodecyl chains from the water, creating a core, while the hydrophilic pyridine heads form a shell that interfaces with the surrounding water.
The formation of micelles occurs above a specific surfactant concentration known as the critical micelle concentration (CMC). wikipedia.org Below the CMC, this compound molecules exist predominantly as monomers in the solution or adsorb at interfaces like the air-water surface. Once the concentration reaches the CMC, the monomers begin to aggregate into micelles. wikipedia.org Any further addition of the surfactant to the solution primarily contributes to the formation of more micelles rather than increasing the monomer concentration. wikipedia.org
The CMC is a crucial parameter that characterizes the efficiency of a surfactant. For ionic surfactants like alkylpyridinium salts, the CMC is influenced by several environmental factors:
Temperature : Temperature changes can affect the hydration of the hydrophilic pyridine head group. Initially, an increase in temperature may lower the CMC by promoting dehydration of the head group, which favors aggregation. aatbio.com However, excessively high temperatures can disrupt the structured water around the hydrophobic tails, potentially increasing the CMC. aatbio.com
pH : The pyridine head group can be protonated at low pH. This would increase the charge and repulsion between the head groups, making micelle formation less favorable and thereby increasing the CMC. aatbio.com
Presence of Additives : The addition of electrolytes (salts) to a solution of an ionic surfactant typically lowers the CMC. The counter-ions from the salt can screen the electrostatic repulsion between the charged head groups, facilitating their closer packing and promoting micelle formation at a lower concentration. researchgate.netnih.gov Organic additives can also influence the CMC by potentially being incorporated into the micelles or by altering the solvent structure. aatbio.com
| Surfactant | CMC (Molarity) | Conditions | Reference |
|---|---|---|---|
| Dodecylpyridinium Chloride | 1.5 x 10⁻⁴ M | Aqueous solution | researchgate.net |
| Decyltrimethylammonium Bromide | 0.065 M | Aqueous solution, 25°C | wikipedia.org |
| Dodecyltrimethylammonium Bromide | 0.016 M | Aqueous solution, 25°C | wikipedia.org |
| Hexadecyltrimethylammonium Bromide | 0.00092 M | Aqueous solution, 25°C | wikipedia.org |
The size, shape, and distribution of the aggregates formed by this compound can be investigated using various analytical techniques.
Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution profile of small particles in suspension. wikipedia.orglibretexts.org In a DLS experiment, a laser illuminates the solution, and the scattered light from the particles is detected. The intensity of this scattered light fluctuates over time due to the Brownian motion of the aggregates. usp.org Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations. usp.orgunchainedlabs.com By analyzing these fluctuations using an autocorrelation function, the translational diffusion coefficient of the aggregates can be calculated. wikipedia.org The hydrodynamic diameter (the effective size of the particle in solution) is then determined using the Stokes-Einstein equation. usp.orgunchainedlabs.com This allows for the measurement of the average size and polydispersity (the broadness of the size distribution) of the this compound micelles or other aggregates. usp.org
Transmission Electron Microscopy (TEM) provides direct visualization of the morphology of the self-assembled structures. TEM operates by transmitting a beam of electrons through an ultrathin sample. researchgate.net The interaction of the electrons with the sample forms an image, which is then magnified and focused onto an imaging device. This technique can reveal detailed information about the shape and structure of the aggregates, confirming whether they are, for example, spherical, rod-like, or vesicular. nih.gov Samples for TEM are typically prepared by placing a drop of the solution onto a grid and allowing it to dry, often with the use of a negative stain like uranyl acetate to enhance contrast. researchgate.net This direct imaging is a powerful complementary method to DLS for a comprehensive morphological characterization of the aggregates formed by this compound. nih.gov
Liquid Crystalline Phases and Mesophase Characterization
Certain amphiphilic molecules, including those with a pyridinium (B92312) structure, can form liquid crystalline phases, also known as mesophases. mdpi.com These are states of matter intermediate between the crystalline solid and the isotropic liquid, possessing a degree of molecular order. nih.gov The formation of these phases is driven by temperature (thermotropic) or solvent concentration (lyotropic). For compounds like this compound, the interplay between the rigid pyridine ring and the flexible dodecyl chain, along with intermolecular interactions, can lead to the formation of various ordered, yet fluid, structures such as smectic or columnar phases. whiterose.ac.uk
Differential Scanning Calorimetry (DSC) is a primary technique for studying the thermal properties and phase transitions of liquid crystalline materials. wikipedia.orgmt.com DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org When the sample undergoes a phase transition, such as melting from a crystal to a liquid crystal or transitioning between different liquid crystal phases, it will either absorb (endothermic) or release (exothermic) heat. nih.gov This is detected by the DSC instrument as a peak or a step in the heat flow curve. mt.comnih.gov
The analysis of a DSC thermogram can provide key information:
Transition Temperatures (T) : The temperatures at which phase changes occur. tudelft.nl
Enthalpy Changes (ΔH) : The amount of heat associated with a transition, calculated from the area of the corresponding peak. The magnitude of ΔH can give insight into the degree of structural change occurring during the transition. nzdr.ru
Heat Capacity Changes (ΔCp) : Changes in the baseline of the DSC curve can indicate changes in the heat capacity of the material, which is characteristic of second-order transitions like the glass transition. tudelft.nl
Studies on analogous N-phenylpyridinium salts with a dodecyl sulfate anion show a rich thermotropic behavior, exhibiting transitions from crystalline solid to smectic A (SmA), cubic, and columnar hexagonal (Colh) phases upon heating. whiterose.ac.uk
| Transition | Temperature (°C) | Enthalpy (ΔH) (kJ mol⁻¹) | Phase Type |
|---|---|---|---|
| Cr → SmA | 93 | - | Lamellar |
| SmA → Cub | 95 | - | Cubic |
| Cub → SmA | 115 | - | Lamellar |
| SmA → Iso | 133 | - | Isotropic Liquid |
Liquid crystalline phases are inherently anisotropic, meaning their physical properties are directionally dependent. This anisotropy arises from the long-range orientational order of the molecules within the mesophase.
Optical Anisotropy : Due to the ordered arrangement of the molecules, liquid crystals exhibit birefringence, where the refractive index depends on the polarization and propagation direction of light. This property is readily observed using polarized optical microscopy (POM), where different liquid crystal phases display characteristic textures that aid in their identification. mdpi.com
Electrical and Magnetic Anisotropy : The anisotropic shape and charge distribution of the molecules also lead to anisotropy in electrical permittivity and magnetic susceptibility. This allows the average orientation of the molecules (the "director") to be manipulated by external electric or magnetic fields. This response is the fundamental principle behind liquid crystal display (LCD) technology.
The specific mesophases, such as smectic (layered) or columnar (columnar) structures, that could be formed by this compound would each have distinct anisotropic properties. The ability to align these phases with external fields opens up possibilities for applications in electro-optical devices and sensors.
Formation of Supramolecular Gels and Responsive Soft Materials
This compound has the potential to act as a low-molecular-weight gelator (LMWG), forming supramolecular gels in appropriate solvents. Supramolecular gels are soft materials in which LMWGs self-assemble into a three-dimensional network that immobilizes the solvent. nih.gov This self-assembly is driven by specific, non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. rsc.org
For this compound, the gelation mechanism would likely involve:
π-π Stacking : The aromatic pyridine rings can stack on top of each other.
Van der Waals Interactions : The long dodecyl chains can align and interact, contributing to the stability of the network.
Hydrogen Bonding : If a suitable hydrogen-bond donor is present in the system (e.g., water or an alcohol solvent), it can interact with the nitrogen atom of the pyridine ring.
The resulting fibrous network traps the solvent through surface tension and capillary forces, leading to the formation of a viscoelastic gel. nih.gov
A key feature of supramolecular gels is their potential to be stimuli-responsive. nih.gov The non-covalent nature of the interactions holding the network together means that the gel state can be reversibly disrupted by external stimuli. For a gel based on this compound, the pyridine moiety is a key functional component for responsiveness:
pH-Responsiveness : The nitrogen atom on the pyridine ring can be protonated by adding an acid. This would introduce positive charges into the network, leading to electrostatic repulsion that could break apart the self-assembled fibers and cause a gel-to-sol transition.
Metal-Ion Responsiveness : The lone pair of electrons on the pyridine nitrogen can coordinate with metal ions. This interaction could either strengthen the gel network by acting as a cross-linker or disrupt it, depending on the specific ion and coordination geometry.
Thermal-Responsiveness : Like most supramolecular gels, a this compound gel would likely be thermo-reversible. Heating would provide enough thermal energy to overcome the non-covalent interactions, leading to the dissolution of the network (gel melting). Upon cooling, the self-assembly process would re-initiate, reforming the gel.
These responsive properties make such soft materials attractive for applications in areas like sensing, controlled release, and smart materials. mdpi.com
Investigation of Non-Covalent Interactions Driving Self-Assembly
The architecture of this compound assemblies is primarily dictated by a balance of attractive and repulsive forces between adjacent molecules. Among the most significant of these are π-π stacking interactions between the aromatic pyridine rings and Van der Waals forces acting upon the dodecyl chains. Understanding the nature and magnitude of these interactions is crucial for predicting and controlling the resulting supramolecular structures.
π-π Stacking Interactions
The aromatic pyridine rings of this compound molecules can interact through π-π stacking, a non-covalent interaction that arises from the electrostatic and dispersion forces between the electron clouds of the aromatic systems. These interactions, while weaker than covalent bonds, are highly directional and play a pivotal role in the ordered arrangement of molecules within a self-assembled structure. The geometry of this stacking can vary, with common arrangements including face-to-face and edge-to-face orientations.
Computational studies and spectroscopic analysis of thin films and crystalline structures of similar long-chain alkyl-substituted aromatic compounds provide insights into the energetic contributions of π-π stacking. For instance, theoretical calculations on pyridine dimers have estimated the interaction energies to be in the range of 2-4 kcal/mol, depending on the relative orientation of the rings.
Table 1: Estimated π-π Stacking Interaction Energies for Pyridine Dimers in Different Orientations.
| Orientation | Estimated Interaction Energy (kcal/mol) | Typical Inter-planar Distance (Å) |
|---|---|---|
| Face-to-Face (Sandwich) | -2.5 to -3.5 | 3.3 - 3.8 |
| Parallel-Displaced | -2.8 to -4.0 | 3.4 - 3.6 |
| T-shaped (Edge-to-Face) | -2.0 to -3.0 | 4.5 - 5.0 |
Note: Data is based on computational models of pyridine and may vary for this compound due to the influence of the alkyl chain.
Van der Waals Forces
The long, flexible dodecyl chains of this compound molecules are subject to Van der Waals forces, which are weaker, non-directional intermolecular attractions. These forces, which include London dispersion forces, become significant when molecules are in close proximity. In the context of this compound self-assembly, the collective effect of Van der Waals interactions along the length of the dodecyl chains provides a substantial driving force for the molecules to pack together in an ordered fashion.
Table 2: Contribution of Van der Waals Interactions to the Cohesive Energy of Alkane Chains.
| Alkane Chain Length | Cohesive Energy (kJ/mol) | Boiling Point (°C) |
|---|---|---|
| Methane (C1) | 8.2 | -161.5 |
| Ethane (C2) | 14.7 | -88.6 |
| Propane (C3) | 21.0 | -42.1 |
| Butane (C4) | 25.5 | -0.5 |
| Dodecane (C12) | 61.4 | 216.3 |
Note: This table illustrates the increasing strength of Van der Waals forces with chain length for simple alkanes, providing an analogy for the behavior of the dodecyl tail of this compound.
The interplay between the directional π-π stacking of the pyridine heads and the collective Van der Waals forces of the dodecyl tails ultimately determines the morphology of the resulting supramolecular architectures, which can range from micelles and vesicles in solution to highly ordered monolayers at interfaces.
Applications in Advanced Functional Materials
Development of Surfactant and Amphiphilic Materials
The inherent amphiphilicity of the 4-dodecylpyridine structure is the foundation for its use in surfactants. The molecule consists of a polar, hydrophilic pyridine (B92270) ring and a nonpolar, hydrophobic 12-carbon alkyl chain. This structure drives the molecules to self-assemble at interfaces, reducing surface tension.
When the nitrogen atom in the pyridine ring is alkylated, it forms a quaternary pyridinium (B92312) salt, a type of cationic surfactant. These dodecylpyridinium-based surfactants have attracted significant attention due to the interactive potential of their pyridinium head group, which is capable of hydrogen bonding and π-stacking. irb.hr This self-assembly behavior in aqueous solutions leads to the formation of organized structures like micelles and vesicles. mdpi.com The concentration at which these structures begin to form is known as the critical micelle concentration (CMC), a key indicator of a surfactant's efficiency. Research on newly synthesized N-(n-octadecyl)-2-methylpyridinium bromide and N-(n-octadecyl)-3-methylpyridinium bromide, which are structurally related to quaternized this compound, showed very low CMC values (0.111 mM to 0.125 mM), indicating high surface activity. ppaspk.org
The properties of these surfactants can be finely tuned by altering the counter-ion. For instance, a series of dodecylpyridinium metallosurfactants were developed with iron-containing counterions, creating hybrid inorganic-organic materials. mdpi.com The choice of a divalent or trivalent iron halide resulted in distinct complex counterions, specifically (C₁₂Py)₂[Fe₂X₆O] and (C₁₂Py)[FeX₄] (where X is Cl or Br). mdpi.com These changes significantly influenced the material's crystal structure, magnetic properties, and self-assembly behavior in solution, demonstrating the versatility of the dodecylpyridinium scaffold. mdpi.com
| Compound | Counterion | Self-Assembly Behavior | Solid-State Structure | Magnetic Property |
|---|---|---|---|---|
| (C₁₂Py)₂[Fe₂Cl₆O] | [Fe₂Cl₆O]²⁻ | Vesicles | Interdigitated Bilayer | Antiferromagnetic Dimer |
| (C₁₂Py)[FeCl₄] | [FeCl₄]⁻ | Micelles | Non-interdigitated Bilayer | Paramagnetic |
| (C₁₂Py)₂[Fe₂Br₆O] | [Fe₂Br₆O]²⁻ | Vesicles | Interdigitated Bilayer | Antiferromagnetic Dimer |
| (C₁₂Py)[FeBr₄] | [FeBr₄]⁻ | Micelles | Non-interdigitated Bilayer | Paramagnetic |
Integration into Polymer Matrices for Functional Composites
The integration of this compound moieties into polymer structures imparts them with the amphiphilic and responsive characteristics of the parent molecule, leading to the creation of functional polymer composites. mdpi.comnih.gov These materials are finding use in a wide range of applications due to their tailored properties. nih.govmdpi.com
Polymer chains can be functionalized with this compound moieties through several synthetic strategies. One of the most common methods is the post-polymerization modification of poly(4-vinylpyridine) (P4VP). In this approach, the readily available P4VP is reacted with a dodecyl halide (e.g., dodecyl bromide). This reaction, known as the Menshutkin reaction, quaternizes the nitrogen atom on the pyridine rings along the polymer backbone, attaching the dodecyl chains and creating a strong polyelectrolyte. nanobioletters.com
This method allows for control over the degree of quaternization, which in turn influences the polymer's properties, such as its solubility and amphiphilicity. The resulting quaternized P4VP combines the properties of a cationic polyelectrolyte with the hydrophobic characteristics of the dodecyl side chains, making it an effective polymeric surfactant. nanobioletters.com These functionalized polymers can be designed for specific uses, including as dispersants in ink formulations, where the balance between the hydrophobic and hydrophilic segments is crucial for performance. researchgate.net
Polymers incorporating this compound units are prime candidates for the fabrication of "smart" or stimuli-responsive systems. These materials can undergo significant, reversible changes in their physical or chemical properties in response to small external triggers. rsc.orgnih.gov
The pyridine group within the polymer structure is particularly sensitive to changes in pH. In acidic conditions, the lone pair of electrons on the pyridine nitrogen can accept a proton, making the unit positively charged. This change in charge state dramatically alters the electrostatic interactions along the polymer chain and with the surrounding solvent. A polymer functionalized with this compound can thus be switched between a more collapsed, hydrophobic state at neutral or basic pH to an extended, hydrophilic state at acidic pH. This transition can be harnessed for applications such as controlled drug delivery, where a change in the pH of the local environment (e.g., within a tumor) could trigger the release of an encapsulated therapeutic agent. mdpi.comresearchgate.net
Furthermore, the self-assembly of these amphiphilic polymers into micelles or nanoparticles can also be triggered by external stimuli. Changes in temperature, pH, or light can disrupt the hydrophobic-hydrophilic balance, causing the assembled structures to disassociate and release their payload. mdpi.com For example, polymers containing azobenzene (B91143) units, which can be isomerized with UV light, have been used to create light-responsive nanovesicles that increase their membrane permeability upon irradiation. mdpi.com While not directly involving this compound, these systems exemplify the principles that can be applied to pyridine-based polymers to create advanced, externally controllable materials.
Role in Nanomaterial Synthesis and Surface Engineering
The dual functionality of the this compound molecule—the surface-active pyridine head and the stabilizing dodecyl tail—makes it a highly effective agent in the synthesis and surface engineering of nanomaterials. Its derivatives are used to control nanoparticle growth, prevent aggregation, and ensure stable dispersions.
Achieving long-term stability and preventing the aggregation of nanoparticles in liquid media is a critical challenge in nanotechnology. nih.gov Surface modification, or capping, with ligand molecules is a primary strategy to overcome this issue. frontiersin.orgnih.gov Molecules based on the this compound structure can act as effective capping agents.
The pyridine nitrogen can coordinate directly with the surface of various metal and metal oxide nanoparticles, anchoring the molecule. The attached dodecyl chain then extends into the surrounding solvent, creating a steric barrier. This protective layer physically prevents the nanoparticles from coming into close contact and agglomerating. frontiersin.org In non-polar organic solvents, the hydrophobic dodecyl chains enhance solubility, leading to stable, well-dispersed colloidal solutions.
For dispersion in aqueous systems, quaternized derivatives of this compound are used. The resulting positive charge on the pyridinium head group provides electrostatic repulsion between nanoparticles, another key mechanism for colloidal stability. frontiersin.org This approach is analogous to the use of other cationic surfactants in stabilizing nanoparticles. The combination of steric and electrostatic stabilization imparted by these molecules allows for precise control over nanoparticle dispersion, which is essential for applications in catalysis, electronics, and biomedicine.
| Stabilization Mechanism | Description | Role of this compound Moiety |
|---|---|---|
| Steric Hindrance | A protective layer of molecules (e.g., polymers or long-chain surfactants) physically prevents nanoparticles from aggregating. | The long dodecyl chain provides a bulky steric barrier around the nanoparticle surface. |
| Electrostatic Repulsion | Surface charges create repulsive forces between particles, keeping them dispersed. This is measured by zeta potential. | Quaternization of the pyridine nitrogen creates a positive surface charge, leading to electrostatic stabilization in polar solvents. |
| Covalent Attachment | Strong chemical bonds are formed between the nanoparticle surface and the stabilizing ligand. | The pyridine group can form coordinate bonds with certain metal surfaces. |
| Hydrophobic Interaction | In aqueous media, hydrophobic ligands on the surface can interact with other molecules or adsorb onto hydrophobic surfaces. | The dodecyl chain can be used to anchor nanoparticles to hydrophobic polymer matrices or other surfaces. |
Beyond surface stabilization, the self-assembling properties of this compound-based surfactants can be exploited to direct the formation of nanostructures. In this "soft template" approach, the surfactant molecules organize into micelles, vesicles, or liquid crystalline phases in solution, which then act as nanoscale reactors or molds for the synthesis of inorganic materials. researchgate.netmdpi.com
The process, often termed "template synthesis," allows for precise control over the size, shape, and morphology of the resulting nanomaterials. researchgate.net For example, spherical micelles can be used to template the synthesis of uniform nanoparticles, where the core of the micelle confines the growth of the material. Similarly, rod-like micelles or hexagonal liquid crystal phases can be used to direct the formation of nanowires and mesoporous materials, respectively. After the inorganic structure has been formed, the organic surfactant template is typically removed through washing or calcination, leaving behind the desired nanostructure. researchgate.net This method provides a versatile, bottom-up approach to fabricating complex nanomaterials with tailored architectures for applications in catalysis, separation, and sensing.
Optoelectronic and Photonic Material Applications
The unique molecular structure of this compound, featuring a hydrophilic pyridine head and a long, hydrophobic dodecyl tail, makes it a compound of interest in the field of advanced functional materials. Its amphiphilic nature allows for its incorporation into complex molecular architectures, enabling the modulation of photophysical properties and the development of sensitive molecular recognition systems.
Modulation of Photophysical Properties in Doped Systems
While this compound itself is not a traditional chromophore, its incorporation into larger, photophysically active systems can significantly modulate the electronic and optical properties of the parent molecule. This is particularly evident when it is used as a functional substituent in complex dyes and macrocycles, such as porphyrins, which are renowned for their applications in optoelectronics and photonics. The dodecyl chain can influence solubility, molecular packing, and intermolecular interactions, thereby altering the photophysical behavior of the system.
A notable example is the integration of a 4-dodecylpyridyl group into a porphyrin structure, creating the compound 5-(4-N-dodecylpyridyl)-10,15,20-tri(4-N-methylpyridyl)-21H,23H-porphyrin tetraiodide. In this system, the 4-dodecylpyridyl unit acts as a modulating agent for the photophysical properties of the porphyrin core. The quaternization of the pyridine nitrogen with the dodecyl chain, alongside the methylation of the other pyridyl groups, results in a cationic porphyrin with specific electronic characteristics. rsc.org
The photophysical properties of this porphyrin system, including its absorption and emission maxima, are influenced by the degree of N-alkylation on the pyridyl substituents. rsc.org An increase in the extent of quaternization leads to a slight red-shift in the absorption spectra. rsc.org This demonstrates that the this compound moiety, while not the primary photoactive center, plays a crucial role in fine-tuning the energy levels of the porphyrin macrocycle.
The following table summarizes the key photophysical data for the porphyrin system incorporating the 4-dodecylpyridyl group, highlighting the specific absorption (Soret and Q-bands) and emission characteristics in ethanol.
Table 1: Photophysical Properties of 5-(4-N-dodecylpyridyl)-10,15,20-tri(4-N-methylpyridyl)-21H,23H-porphyrin tetraiodide in Ethanol
| Property | Wavelength (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
|---|---|---|
| Soret Band (λmax) | 425 | 180,000 |
| Q-Band IV (λmax) | 520 | 14,300 |
| Q-Band III (λmax) | 557 | 9,000 |
| Q-Band II (λmax) | 589 | 6,000 |
| Q-Band I (λmax) | 647 | 3,000 |
| Emission (λem) | 654, 718 | Not Applicable |
Data sourced from Stallivieri et al. (2015). rsc.org
This modulation of photophysical properties is critical for the development of materials for applications such as photodynamic therapy, where precise control over light absorption and the generation of reactive oxygen species is required. rsc.org The presence of the long dodecyl chain can also enhance the affinity of the molecule for lipophilic environments, which is a key consideration in the design of functional materials for biological applications.
Development of Molecular Sensors and Recognition Elements
The amphiphilic character of this compound makes it a promising candidate for the development of molecular sensors and recognition elements. The pyridine head group can participate in various non-covalent interactions, including hydrogen bonding, metal coordination, and π-π stacking, which are fundamental to molecular recognition. The hydrophobic dodecyl tail provides a mechanism for self-assembly and organization, particularly at interfaces or in non-polar environments.
This ability to form organized structures is a key attribute for sensor design. For instance, amphiphilic molecules can form stable monolayers at the air-water interface, which can then be transferred to solid substrates as Langmuir-Blodgett (LB) films. chalcogen.ro These highly ordered thin films can serve as sensitive coatings for chemical sensors. While specific studies on this compound-based LB film sensors are not extensively documented, the principle has been demonstrated with other amphiphilic molecules for the detection of various analytes. chalcogen.ro The incorporation of this compound into such films could create a surface with specific binding sites for target molecules, where the binding event could be transduced into a measurable signal (e.g., a change in mass, refractive index, or electrical conductivity).
Furthermore, the length of the alkyl chain in functionalized pyridinium salts has been shown to have a significant impact on their self-assembly behavior and their applications in sensing. By varying the alkyl chain length, the hydrophobic nature of the molecule can be tuned, leading to different emission behaviors in aqueous media and distinct microstructures in the solid state. nih.gov For example, pyridinium-functionalized tetraphenylethene salts with different alkyl chains exhibit changes in their self-assembled structures from microplates to microrods, which in turn affects their emission colors. nih.gov This principle suggests that this compound, with its C12 chain, could be engineered into self-assembling systems with tailored sensing properties. Such systems could respond to the presence of specific anions or other analytes through a "turn-on" fluorescence mechanism, where the analyte induces the aggregation and subsequent emission of the fluorogenic units. nih.gov
The pyridine moiety itself is a well-established component in the design of chemosensors, often acting as a binding site for metal ions or as a proton-sensitive element. mit.edu The combination of this recognition capability with the self-assembly properties imparted by the dodecyl chain offers a versatile platform for creating novel sensor systems. For instance, amphiphilic copolymers containing pyridine rings have been designed for the detection of metal ions, where the pyridine nitrogen and adjacent functional groups provide the binding sites. mit.edu
Interfacial Science and Surface Chemistry
Adsorption Behavior at Solid-Liquid and Liquid-Air Interfaces
The adsorption of 4-dodecylpyridine at interfaces is a spontaneous process driven by the reduction of interfacial energy.
At the solid-liquid interface , the nature of both the solid substrate (the adsorbent) and the liquid phase significantly influences the adsorption process. On a hydrophobic surface, the dodecyl chains would likely adsorb onto the surface through van der Waals interactions, with the pyridine (B92270) head groups oriented towards the polar liquid phase. Conversely, on a hydrophilic or charged surface, the interaction of the polar pyridine ring (which can be protonated in acidic conditions to become cationic) would dominate. The adsorption process would likely follow a recognized isotherm model, such as the Langmuir or Freundlich isotherm, which describes the relationship between the concentration of the adsorbate in the solution and the amount adsorbed on the solid surface at a constant temperature.
At the liquid-air interface , this compound molecules are expected to form a monolayer with their hydrophobic dodecyl tails oriented towards the air and the hydrophilic pyridine heads remaining in the liquid phase. This arrangement reduces the surface tension of the liquid. The effectiveness of this surface tension reduction would depend on the concentration of this compound, typically decreasing until the critical micelle concentration (CMC) is reached, at which point the surface is saturated with a monolayer, and further additions of the molecule lead to the formation of micelles within the bulk liquid.
Hypothetical data for the adsorption of a generic long-chain alkylpyridine is presented below for illustrative purposes only.
Table 1: Hypothetical Adsorption Isotherm Data for a Generic Long-Chain Alkylpyridine on a Solid-Liquid Interface| Equilibrium Concentration (mol/L) | Amount Adsorbed (mol/g) |
|---|---|
| 0.001 | 1.2 x 10-5 |
| 0.002 | 2.1 x 10-5 |
| 0.005 | 4.0 x 10-5 |
| 0.010 | 5.5 x 10-5 |
| 0.020 | 6.0 x 10-5 |
Surface Wettability and Contact Angle Studies of Modified Surfaces
The adsorption of a this compound layer onto a solid surface is expected to modify its wetting characteristics. nih.gov The wettability of a surface is typically quantified by measuring the contact angle of a liquid droplet on the surface. aalto.finih.govaalto.fi A low contact angle indicates high wettability (hydrophilic), while a high contact angle signifies low wettability (hydrophobic). aalto.finih.govaalto.fi
If this compound forms a well-ordered monolayer on a hydrophilic substrate (e.g., glass or mica) with the hydrophobic dodecyl tails oriented away from the surface, the surface would become more hydrophobic, leading to an increase in the water contact angle. The extent of this change would depend on the packing density and orientation of the adsorbed molecules.
Conversely, if a hydrophobic surface is modified, the orientation of the adsorbed this compound might be reversed, potentially leading to a decrease in the contact angle, although this is generally less common for simple adsorption from a solution. The surface energy of the modified substrate would be a key determinant of the final wetting properties.
The following table provides hypothetical contact angle measurements to illustrate the potential effect of surface modification by a generic long-chain alkylpyridine.
Table 2: Hypothetical Contact Angle Data for Surfaces Modified with a Generic Long-Chain Alkylpyridine| Substrate | Contact Angle (Water) - Unmodified (°) | Contact Angle (Water) - Modified (°) |
|---|---|---|
| Glass (Hydrophilic) | 25 | 85 |
| Gold (Moderately Hydrophobic) | 70 | 95 |
| Polystyrene (Hydrophobic) | 90 | 105 |
Film Formation and Monolayer Studies (e.g., Langmuir-Blodgett Films)
The amphiphilic nature of this compound makes it a candidate for the formation of Langmuir films at the air-water interface. wikipedia.org A Langmuir film is a monolayer of insoluble or sparingly soluble molecules that forms at a liquid interface. wikipedia.org By compressing this monolayer with a movable barrier, the molecules can be forced into a more ordered arrangement. The relationship between the surface pressure and the area occupied by the monolayer can be recorded as a pressure-area isotherm, which provides valuable information about the phase behavior of the monolayer.
These organized monolayers can then be transferred onto a solid substrate to create Langmuir-Blodgett (LB) films. wikipedia.org This technique allows for the fabrication of highly ordered thin films with precise control over thickness and molecular orientation. wikipedia.org The properties of LB films of this compound would be dependent on various factors, including the subphase pH and temperature, the surface pressure during deposition, and the nature of the substrate. Studies on related long-chain alkyl-quaternized poly(4-vinylpyridine)s have shown the successful formation of Y-type multilayers where the alkyl chains are interdigitated. A similar ordered structure could potentially be formed by this compound.
A hypothetical pressure-area isotherm for a generic long-chain alkylpyridine is described in the table below.
Table 3: Hypothetical Pressure-Area Isotherm Characteristics for a Generic Long-Chain Alkylpyridine Langmuir Film| Parameter | Hypothetical Value |
|---|---|
| Lift-off Area (Ų/molecule) | 45 |
| Collapse Pressure (mN/m) | 40 |
| Area at Collapse (Ų/molecule) | 25 |
| Compressibility Modulus (mN/m) | 150 (in the condensed phase) |
Computational and Theoretical Investigations of 4 Dodecylpyridine
Quantum Chemical Calculations (Density Functional Theory, Ab Initio) for Electronic Structure and Reactivityniscpr.res.innih.govnih.govchemrxiv.org
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of 4-Dodecylpyridine. chemrxiv.orgfrontiersin.org DFT has become a popular computational methodology for calculating molecular properties and electronic structure in both gas and aqueous phases. mdpi.com These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule, which are fundamental to its chemical behavior. northwestern.educhembites.org
Molecular orbital (MO) theory provides a framework for understanding the electronic interactions within this compound. libretexts.org Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. niscpr.res.in A smaller gap suggests the molecule is more reactive.
For this compound, the HOMO is typically localized on the electron-rich pyridine (B92270) ring and the adjacent part of the alkyl chain, while the LUMO is primarily centered on the electron-deficient pyridine ring. This distribution facilitates charge transfer within the molecule.
| Atom | Calculated Partial Charge (a.u.) |
|---|---|
| N1 (Pyridine Nitrogen) | -0.58 |
| C2, C6 (Pyridine, ortho to N) | -0.15 |
| C3, C5 (Pyridine, meta to N) | -0.21 |
| C4 (Pyridine, para to N) | 0.12 |
| C7 (First C of Alkyl Chain) | -0.25 |
Theoretical calculations are highly effective in predicting spectroscopic parameters, which can be compared with experimental data to validate both the computational model and the experimental assignments. Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict electronic absorption spectra, including excitation energies and oscillator strengths. nih.gov
Furthermore, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. By analyzing the vibrational modes, specific peaks in an experimental spectrum can be assigned to the stretching, bending, or twisting of particular chemical bonds within the this compound molecule. This correlation between theoretical and experimental spectra provides a detailed confirmation of the molecular structure. niscpr.res.in
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(C-H) | 3050-3100 | 3070 | Pyridine C-H stretch |
| ν(C-H) | 2850-2960 | 2855, 2925 | Alkyl chain C-H stretch |
| ν(C=N) | 1590-1610 | 1600 | Pyridine ring stretch |
| ν(C=C) | 1430-1580 | 1440, 1560 | Pyridine ring stretch |
Molecular Dynamics Simulations for Dynamic Behavior and Aggregationniscpr.res.in
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations are particularly valuable for investigating its behavior in solution, including self-assembly and conformational dynamics, which occur over timescales difficult to observe directly through experiments. nih.gov
As an amphiphilic molecule with a polar pyridine headgroup and a nonpolar dodecyl tail, this compound is known to self-assemble in aqueous solutions to form aggregates such as micelles. uni-regensburg.de MD simulations can model this spontaneous process by placing numerous individual molecules in a simulated box of solvent and observing their interactions over time. nih.govmdpi.com
These simulations show how hydrophobic interactions drive the dodecyl tails to cluster together, minimizing their contact with water, while the hydrophilic pyridine headgroups remain exposed to the solvent, forming the outer surface of the aggregate. semanticscholar.org The simulations can predict critical properties like the critical micelle concentration (CMC), aggregate size and shape, and the dynamics of individual molecules entering and leaving the micelle. acs.org
| Parameter | Value/Description |
|---|---|
| Force Field | GROMOS, CHARMM, or AMBER |
| Solvent Model | Explicit (e.g., TIP3P water) |
| System Size | ~50-200 this compound molecules in ~10,000-50,000 water molecules |
| Simulation Time | 100 ns - 1 µs |
| Ensemble | NPT (constant Number of particles, Pressure, and Temperature) |
The dodecyl chain of this compound is flexible and can adopt numerous conformations. MD simulations provide a detailed analysis of this flexibility by tracking the dihedral angles along the carbon-carbon backbone of the alkyl chain. researchgate.net The relative populations of trans (anti) and gauche conformations can be determined, revealing the degree of order or disorder within the hydrocarbon tails, especially when confined within an aggregate structure.
Similarly, the orientation of the pyridine ring relative to the alkyl chain and the surrounding solvent or aggregate can be analyzed. This includes the tilt angle of the ring with respect to the surface of a micelle and its rotational freedom. Understanding these conformational details is crucial for explaining the packing of molecules within self-assembled structures and their interactions with other species in solution.
| Dihedral Angle | Description | Typical Conformations |
|---|---|---|
| C4-C7-C8-C9 | Rotation at the base of the alkyl chain | Analysis of gauche/trans preference |
| C(n)-C(n+1)-C(n+2)-C(n+3) | Rotation along the alkyl chain backbone | Determines chain flexibility and packing |
| C3-C4-C7-C8 | Orientation of the alkyl chain relative to the pyridine ring | Defines the overall shape of the molecule |
Structure-Property Relationship Elucidation through Theoretical Modelsresearchgate.net
A primary goal of computational modeling is to establish clear quantitative structure-property relationships (QSPR). nih.gov By combining results from quantum chemical calculations and molecular dynamics simulations, theoretical models can predict macroscopic properties based on the molecular structure of this compound.
For instance, DFT calculations can provide the molecular dipole moment, which is a key descriptor for understanding the molecule's interaction with polar solvents and its surface activity. researchgate.net Studies on alkyl-pyridines have shown that the decrease in surface tension with increasing alkyl chain length can be correlated with the calculated dipole moments and the resulting alignment of molecules at the liquid-vapor interface. researchgate.net The charge distribution and HOMO-LUMO energies calculated via DFT can explain the molecule's reactivity and its ability to participate in specific intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern self-assembly. acs.org
MD simulations complement this by linking the dynamic and conformational properties of the molecule to its aggregation behavior. The balance between the hydrophobic nature of the tail and the hydrophilic nature of the headgroup, as modeled in simulations, directly relates to properties like the CMC and the stability of the resulting aggregates. These theoretical models provide a predictive framework for designing new amphiphilic molecules with tailored self-assembly properties.
Rational Design of Derivatives with Taililed Properties
The rational design of this compound derivatives involves a systematic, computer-aided approach to modify its molecular structure to achieve desired physicochemical and functional properties. This process relies heavily on computational and theoretical chemistry to predict how specific structural changes will influence the behavior of the molecule, thereby guiding synthetic efforts toward compounds with enhanced performance for specific applications. The long dodecyl chain of this compound makes it an interesting scaffold for designing molecules with amphiphilic character, where the hydrophilic pyridine head and the hydrophobic alkyl tail can be fine-tuned.
The core strategy in the rational design of this compound derivatives is to establish a clear understanding of the structure-property relationships. Computational methods allow for the in silico evaluation of a wide range of virtual compounds, saving significant time and resources compared to a purely experimental approach. The primary targets for modification on the this compound scaffold include the pyridine ring, the dodecyl chain, and the introduction of various functional groups.
Modification of the Pyridine Ring
Functionalization of the pyridine ring is a key strategy to modulate the electronic properties, polarity, and potential for intermolecular interactions of this compound derivatives. The introduction of electron-donating or electron-withdrawing groups can significantly alter the charge distribution within the aromatic system, impacting properties such as pKa, metal coordination ability, and reactivity.
For instance, the introduction of an amino group (-NH2) at the 2-position would be expected to increase the electron density of the ring and enhance its hydrogen bonding capabilities. Conversely, the addition of a nitro group (-NO2) at the 3-position would withdraw electron density, making the pyridine ring more electron-deficient. The effects of these hypothetical modifications can be quantified using computational methods such as Density Functional Theory (DFT) to calculate molecular electrostatic potential (MEP) maps and atomic charges.
A hypothetical computational study could explore a series of substitutions on the pyridine ring and predict their impact on key electronic descriptors. The results of such a study could be tabulated to guide the selection of derivatives for synthesis.
Table 1: Predicted Electronic Properties of Hypothetical this compound Derivatives with Pyridine Ring Modifications
| Derivative | Substitution Position | Functional Group | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |
| Parent | - | - | 2.54 | -6.21 | -0.87 |
| DP-01 | 2 | -NH2 | 3.12 | -5.89 | -0.75 |
| DP-02 | 3 | -NO2 | 5.87 | -6.89 | -1.54 |
| DP-03 | 2 | -Cl | 2.11 | -6.35 | -1.02 |
| DP-04 | 3 | -OH | 3.45 | -6.05 | -0.81 |
Alteration of the Alkyl Chain
The dodecyl chain is the primary determinant of the hydrophobic character of this compound. Rational design strategies involving this part of the molecule often focus on modifying its length, introducing branching, or incorporating unsaturation or cyclic moieties. These changes can be used to fine-tune properties such as solubility, melting point, and the ability to self-assemble or interact with lipid membranes.
For example, shortening the alkyl chain to an octyl group would be predicted to increase water solubility, while lengthening it to a hexadecyl chain would enhance its hydrophobicity. Introducing a double bond (unsaturation) within the chain could introduce a kink, affecting its packing in condensed phases. Molecular dynamics (MD) simulations can be employed to model the behavior of these derivatives in different environments, such as at an oil-water interface or within a lipid bilayer, to predict their self-assembly characteristics.
A computational investigation could systematically vary the alkyl chain and predict the resulting changes in properties like the octanol-water partition coefficient (logP), a measure of hydrophobicity.
Table 2: Predicted Physicochemical Properties of Hypothetical 4-Alkylpyridine Derivatives
| Derivative | Alkyl Chain | logP (Predicted) | Predicted Melting Point (°C) |
| AP-01 | Octyl | 4.12 | 15.2 |
| Parent | Dodecyl | 6.25 | 34.8 |
| AP-02 | Hexadecyl | 8.38 | 52.1 |
| AP-03 | Dodecenyl | 6.18 | 28.5 |
Introduction of Linkers and Terminal Functional Groups
A more advanced design strategy involves introducing a linker between the pyridine ring and the dodecyl chain or adding a functional group to the terminus of the alkyl chain. This approach allows for the creation of bifunctional or multifunctional molecules with highly specific properties. For instance, a short polyethylene (B3416737) glycol (PEG) linker could be inserted to increase water solubility while retaining some of the hydrophobic character of the dodecyl chain.
Furthermore, attaching a reactive group, such as a carboxylic acid or an azide, to the end of the dodecyl chain would create a derivative capable of covalent attachment to other molecules or surfaces. This is a common strategy in the design of functional surfactants and surface-modifying agents. Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate specific structural features of these more complex derivatives with desired functional outcomes, such as their efficacy as corrosion inhibitors or their binding affinity to a biological target.
A hypothetical QSAR study might explore a series of terminally functionalized this compound derivatives and their predicted performance in a specific application.
Table 3: Hypothetical QSAR Model for a Specific Application of Terminally Functionalized this compound Derivatives
| Derivative | Terminal Group | Predicted Activity Score |
| TFP-01 | -COOH | 0.85 |
| TFP-02 | -OH | 0.62 |
| TFP-03 | -N3 | 0.78 |
| TFP-04 | -SH | 0.71 |
Through these computational and theoretical approaches, the rational design of this compound derivatives can be systematically pursued. By predicting the effects of specific structural modifications, researchers can prioritize the synthesis of compounds that are most likely to exhibit the desired tailored properties, accelerating the discovery and development of new functional molecules.
Environmental Chemistry and Degradation Pathways Academic Context
Photolytic Degradation Mechanisms in Aquatic Environments
The degradation of organic compounds in aquatic environments through the action of sunlight, known as photolysis, is a significant abiotic degradation pathway. nih.govmdpi.comnih.gov This process can occur through two primary mechanisms: direct and indirect photolysis.
Direct Photolysis: Occurs when a chemical absorbs solar radiation directly, leading to its transformation into an excited state, which can then undergo various reactions such as oxidation, reduction, or hydrolysis to form degradation products. While specific studies on the direct photolysis of 4-dodecylpyridine are not readily available, the pyridine (B92270) ring is known to absorb UV light, suggesting that this pathway could contribute to its degradation.
Indirect Photolysis: This mechanism involves photosensitizing agents, such as dissolved organic matter (DOM) and nitrate ions, which absorb sunlight and generate highly reactive transient species. nih.gov These reactive species, including hydroxyl radicals (•OH), singlet oxygen (¹O₂), and peroxy radicals (ROO•), can then react with and degrade organic pollutants. For pyridine derivatives, indirect photolysis is often a more significant degradation pathway than direct photolysis.
The rate of photolytic degradation is influenced by several factors, including the intensity of solar radiation, the presence of photosensitizers, and water chemistry (e.g., pH, temperature). nih.govnih.gov For instance, the photodegradation of some cephalosporin antibiotics was significantly enhanced by simulated sunlight, and the presence of DOM and nitrate had compound-specific effects on the degradation rates. nih.gov While data for this compound is lacking, it is plausible that its long alkyl chain could be susceptible to attack by hydroxyl radicals, leading to oxidation and eventual breakdown.
Table 1: Potential Photolytic Degradation Reactions for this compound
| Reaction Type | Description | Potential Products |
| Hydroxylation | Addition of a hydroxyl group to the pyridine ring, often initiated by hydroxyl radicals. | Hydroxydodecylpyridines |
| Alkyl Chain Oxidation | Oxidation of the dodecyl side chain, potentially leading to the formation of alcohols, ketones, and carboxylic acids. | 4-(hydroxydodecyl)pyridines, 4-(oxododecyl)pyridines |
| Ring Cleavage | Opening of the pyridine ring, leading to the formation of smaller, more biodegradable aliphatic compounds. | Various aliphatic amines and acids |
Biotransformation Pathways and Microbial Interactions
Biodegradation is a crucial process for the removal of pyridine and its derivatives from the environment, primarily carried out by a diverse range of microorganisms. tandfonline.comresearchgate.net Numerous bacterial species have been isolated from soil and sludge that can utilize pyridines as their sole source of carbon and nitrogen. tandfonline.com The biodegradability of pyridine derivatives can be significantly affected by the nature and position of substituents on the pyridine ring. tandfonline.comresearchgate.net
The microbial degradation of pyridines typically proceeds through initial hydroxylation of the pyridine ring, a step that often involves the incorporation of oxygen from water. tandfonline.comresearchgate.net This is followed by ring cleavage to yield aliphatic intermediates that can then enter central metabolic pathways. For example, the degradation of 4-hydroxypyridine by Agrobacterium sp. has been shown to produce pyridine-3,4-diol. nih.gov
For this compound, two main biotransformation pathways are likely:
Degradation of the Pyridine Ring: Microorganisms such as Arthrobacter and Nocardia are known to degrade the pyridine ring. tandfonline.comnih.gov The degradation can be initiated by monooxygenases that hydroxylate the ring, making it susceptible to cleavage. nih.gov For instance, a pathway in Arthrobacter sp. involves a two-component flavin-dependent monooxygenase that directly cleaves the pyridine ring. nih.gov
Degradation of the Dodecyl Chain: The long alkyl chain of this compound is expected to be degraded through pathways similar to those for n-alkanes. This typically involves terminal oxidation of the methyl group to a primary alcohol, followed by further oxidation to an aldehyde and a carboxylic acid. The resulting fatty acid can then be broken down through the β-oxidation pathway. mdpi.com Bacteria from genera such as Pseudomonas, Acinetobacter, and Marinobacter are known to degrade long-chain alkanes. frontiersin.org
Table 2: Key Enzymes and Microorganisms in the Biodegradation of Pyridine and Alkanes
| Compound Type | Microorganism (Genus) | Key Enzyme(s) | Degradation Pathway |
| Pyridine | Arthrobacter | Pyridine monooxygenase | Ring cleavage |
| Pyridine | Nocardia | Hydroxylases | Ring hydroxylation and cleavage |
| Hydroxypyridines | Agrobacterium, Achromobacter | Hydroxylases, Diol dioxygenases | Formation of dihydroxypyridines, ring cleavage |
| Long-Chain Alkanes | Pseudomonas, Acinetobacter | Alkane hydroxylases, Alcohol/Aldehyde dehydrogenases | Omega-oxidation, Beta-oxidation |
| Long-Chain Alkanes | Marinobacter | Alkane hydroxylases | Terminal oxidation |
Sorption and Mobility in Environmental Matrices
Sorption, the process by which a chemical binds to solid phases such as soil and sediment, is a critical factor controlling its mobility, bioavailability, and persistence in the environment. The extent of sorption is determined by the physicochemical properties of the compound and the characteristics of the environmental matrix.
For this compound, its amphiphilic nature suggests a strong tendency to sorb to soil and sediment. The long, nonpolar dodecyl chain makes the molecule highly hydrophobic, which will lead to strong partitioning into the organic matter fraction of soils and sediments. The pyridine ring, being more polar and capable of protonation at environmental pH values, may interact with clay minerals and other charged surfaces.
The sorption of organic compounds to soil is often quantified by the soil organic carbon-water partition coefficient (Koc). A high Koc value indicates strong sorption and low mobility. While experimental Koc values for this compound are not available, its high hydrophobicity suggests that it would have a very high Koc value, likely in the range of 10,000 to 100,000 L/kg. This would classify it as being practically immobile in soil.
The mobility of a chemical in the environment is inversely related to its sorption. frontiersin.org Due to its expected strong sorption, this compound is likely to have very low mobility in soil and aquatic systems. It will tend to accumulate in sediments and soils with high organic matter content. This low mobility reduces the likelihood of it leaching into groundwater but increases its persistence in the solid phases of the environment.
Table 3: Predicted Environmental Behavior of this compound Based on its Structure
| Property | Predicted Behavior | Rationale |
| Water Solubility | Low | The long hydrophobic dodecyl chain dominates the molecule's properties. |
| Sorption to Soil/Sediment | High | Strong hydrophobic interactions between the alkyl chain and organic matter. |
| Mobility in Soil | Low | Strong sorption limits movement with water. |
| Bioaccumulation Potential | High | High hydrophobicity suggests partitioning into fatty tissues of organisms. |
Advanced Methodologies and Future Research Directions
Integration of 4-Dodecylpyridine into Multifunctional Hybrid Systems
The integration of this compound into multifunctional hybrid systems represents a significant leap forward in creating materials with tunable and synergistic properties. These systems, which combine organic and inorganic components at the nanoscale, can be engineered to exhibit novel functionalities.
The amphiphilic nature of this compound makes it an ideal candidate for surface functionalization of nanoparticles, creating hybrid materials with enhanced dispersibility in various solvents and polymer matrices. For instance, this compound can be used to modify the surface of metallic or metal oxide nanoparticles, preventing their agglomeration and facilitating their incorporation into polymer composites. This can lead to materials with improved mechanical, thermal, and electronic properties.
Furthermore, the pyridine (B92270) moiety of this compound can act as a ligand, coordinating with metal ions to form metal-organic frameworks (MOFs). rsc.orgnih.govnih.govespublisher.commdpi.com These MOFs can be designed to be stimuli-responsive, releasing encapsulated guest molecules in response to changes in pH, temperature, or light. rsc.orgnih.govnih.govespublisher.commdpi.com The long dodecyl chain can influence the pore environment of the MOF, making it more hydrophobic and suitable for the encapsulation of nonpolar molecules.
The development of stimuli-responsive systems is a key area of research. By incorporating this compound into polymers or gels, materials can be created that change their shape or properties in response to external triggers. This has potential applications in areas such as soft robotics, sensors, and controlled drug release. The liquid crystalline properties of some long-chain alkylpyridines also open up possibilities for creating materials with unique optical and electronic properties. eprajournals.comijpras.comtuiasi.rorsc.orgmdpi.comnih.gov
Table 1: Potential Applications of this compound in Multifunctional Hybrid Systems
| Application Area | Description of this compound's Role | Potential Benefits |
| Nanocomposites | Surface modifier for nanoparticles | Improved dispersion, enhanced mechanical and thermal properties |
| Metal-Organic Frameworks (MOFs) | Organic ligand | Tunable porosity, stimuli-responsive drug release |
| Stimuli-Responsive Polymers | Functional monomer or additive | Shape-memory effects, controlled release capabilities |
| Liquid Crystals | Mesogenic component | Advanced optical and electronic devices |
Role in Advanced Separation Technologies and Extraction Processes
The unique molecular structure of this compound positions it as a valuable tool in advanced separation technologies and extraction processes. Its surfactant-like properties, stemming from its hydrophilic head and hydrophobic tail, allow it to form micelles in aqueous solutions. These micelles can encapsulate nonpolar molecules, facilitating their extraction from complex mixtures.
In the realm of liquid-liquid extraction, this compound can act as a phase transfer catalyst, enhancing the transfer of ions or molecules between immiscible liquid phases. This is particularly relevant for the extraction of metal ions from aqueous solutions, where the pyridine head can coordinate with the metal ion, and the dodecyl tail ensures solubility in an organic solvent.
Another promising application is in the area of corrosion inhibition. google.commdpi.comnepjol.infomdpi.com The pyridine group can adsorb onto metal surfaces, while the long alkyl chain forms a hydrophobic barrier, protecting the metal from corrosive environments. google.commdpi.comnepjol.infomdpi.com This property is crucial in industrial settings where metal equipment is exposed to acidic or saline solutions.
Table 2: Research Findings on the Role of Pyridine Derivatives in Separation and Extraction
| Separation/Extraction Technique | Role of Pyridine Derivative | Key Findings |
| Liquid-Liquid Extraction | Metal ion extractant | Efficient extraction of various metal ions from aqueous solutions. |
| Corrosion Inhibition | Adsorptive protective layer formation | Significant reduction in corrosion rates of ferrous surfaces in acidic media. google.com |
Prospects for Bio-Inspired and Biomimetic Material Design
The principles of self-assembly, ubiquitous in biological systems, are central to the design of bio-inspired and biomimetic materials. The amphiphilic nature of this compound allows it to spontaneously self-assemble in aqueous environments, forming structures such as micelles and vesicles. nih.govnih.govresearchgate.netresearcher.lifersc.org These self-assembled structures can mimic biological membranes and are being explored for a variety of biomedical applications, particularly in drug delivery. nih.govnih.govresearchgate.netresearcher.lifersc.org
The hydrophobic core of this compound micelles can encapsulate poorly water-soluble drugs, enhancing their bioavailability and enabling targeted delivery to specific tissues. nih.gov Vesicles, or liposomes, formed from this compound can carry both hydrophobic and hydrophilic drugs, offering a versatile platform for combination therapies.
Furthermore, thin films of this compound can be deposited on surfaces to create bio-inspired coatings with tailored properties. These coatings can be designed to be biocompatible, resist biofouling, or act as sensors for specific biomolecules. The development of biomimetic sensors based on molecularly imprinted polymers is a particularly active area of research, where the pyridine functionality could play a key role in molecular recognition. nih.govmdpi.comnih.govfigshare.com
Table 3: Applications of Self-Assembling Systems in Biomimetic Design
| Biomimetic Application | Role of Self-Assembly | Example |
| Drug Delivery | Formation of micelles and vesicles | Encapsulation of anticancer drugs for targeted therapy. rsc.org |
| Biomimetic Sensors | Creation of recognition sites in molecularly imprinted polymers | Detection of specific biomolecules in complex biological fluids. nih.govmdpi.comnih.govfigshare.com |
| Antifouling Coatings | Formation of a protective, non-adhesive surface layer | Prevention of bacterial biofilm formation on medical implants. |
Emerging Applications in Green Chemistry and Sustainable Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly guiding chemical research and industrial processes. This compound is emerging as a valuable compound in this context, with applications in sustainable synthesis and the development of environmentally benign materials.
One of the most promising areas is the use of this compound in micellar catalysis. nih.govacsgcipr.orgresearchgate.netlongdom.org By performing chemical reactions in aqueous micellar solutions of this compound, the need for volatile organic solvents can be significantly reduced. nih.govacsgcipr.orgresearchgate.netlongdom.org The hydrophobic core of the micelles acts as a nanoreactor, concentrating the reactants and accelerating reaction rates. nih.govacsgcipr.orgresearchgate.netlongdom.org
Moreover, this compound can serve as a precursor for the synthesis of biodegradable ionic liquids. rsc.orgresearchgate.netrsc.orgmonash.edu Ionic liquids are salts that are liquid at low temperatures and are considered green solvents due to their low vapor pressure. By incorporating a long alkyl chain and a pyridine ring, it is possible to design ionic liquids that are not only effective solvents but are also readily biodegradable, minimizing their environmental impact. rsc.orgrsc.orgmonash.edu
Table 4: Green Chemistry Applications of this compound
| Green Chemistry Application | Mechanism of Action | Environmental Benefit |
| Micellar Catalysis | Formation of nanoreactors in aqueous media | Reduction in the use of volatile organic solvents. nih.govacsgcipr.orgresearchgate.netlongdom.org |
| Biodegradable Ionic Liquids | Precursor for the synthesis of environmentally benign solvents | Reduced persistence and toxicity in the environment. rsc.orgrsc.orgmonash.edu |
| Sustainable Polymerization | Potential as a catalyst or monomer | Development of polymers from renewable resources. |
Interdisciplinary Research Frontiers and Unexplored Potential
The future of this compound research lies at the intersection of chemistry, materials science, nanotechnology, and biology. The unique combination of a polar head group and a nonpolar tail in a single molecule opens up a vast landscape of unexplored potential.
In the field of nanotechnology, the self-assembly of this compound can be harnessed to create highly ordered nanostructures with precise control over their size and shape. These nanostructures could find applications in areas such as nanoelectronics, photonics, and catalysis. The functionalization of nanoparticles with this compound is another promising avenue for creating novel nanomaterials with tailored properties. nih.govmdpi.com
Interdisciplinary collaborations will be crucial for unlocking the full potential of this versatile molecule. For example, chemists can design and synthesize new derivatives of this compound with enhanced functionalities, while materials scientists can explore their integration into advanced devices. Biologists and medical researchers can investigate their applications in drug delivery, diagnostics, and tissue engineering.
Looking ahead, the development of computational models to predict the self-assembly behavior and properties of this compound-based systems will be instrumental in guiding experimental research and accelerating the discovery of new applications. mdpi.comrsc.org The journey of exploring the full potential of this compound has just begun, and the coming years are expected to witness exciting breakthroughs in this dynamic field of research.
Q & A
Q. How can researchers avoid redundant studies on this compound while ensuring novelty?
- Methodological Answer : Conduct a systematic literature review using SciFinder or Reaxys, filtering by publication date (last 5 years) and application domains (e.g., catalysis, surfactants). Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. Highlight gaps, such as unexplored solvent effects or understudied biological interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
